4-Chloro-2-(phenylethynyl)aniline

Organic Synthesis Cross-Coupling Process Chemistry

Researchers relying on unsubstituted 2-(phenylethynyl)aniline face 2- to 5-fold lower antiproliferative potency and lack access to recyclable silver-catalyst systems. 4-Chloro-2-(phenylethynyl)aniline (CAS 928782-97-2) directly addresses these gaps: - Enables 2- to 5-fold potency enhancement in kinase-inhibitor SAR programs [Local Evidence]. - Uniquely forms a recyclable Ag complex for alkyne hydroamination, cutting catalyst cost and waste [Local Evidence]. - Achieves 83% isolated yield via Sonogashira coupling, reducing raw-material expense at scale [Local Evidence].

Molecular Formula C14H10ClN
Molecular Weight 227.69
CAS No. 928782-97-2
Cat. No. B2599015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(phenylethynyl)aniline
CAS928782-97-2
Molecular FormulaC14H10ClN
Molecular Weight227.69
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=C(C=CC(=C2)Cl)N
InChIInChI=1S/C14H10ClN/c15-13-8-9-14(16)12(10-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,16H2
InChIKeyJUMNQMVRAKHPJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(phenylethynyl)aniline: Specifications & Sourcing


4-Chloro-2-(phenylethynyl)aniline (CAS 928782-97-2, molecular formula C14H10ClN, MW 227.69) is a functionalized aromatic amine featuring a chlorine atom at the 4-position and a phenylethynyl group at the 2-position of the aniline ring [1]. This substitution pattern creates a unique structural scaffold that imparts distinct reactivity and physicochemical properties. The compound is primarily utilized as a building block in medicinal chemistry and as a ligand precursor in catalytic applications . It is typically available as a light-yellow to yellow crystalline solid with commercial purity ranging from 95% to 98% . The synthesis commonly employs Sonogashira cross-coupling between 2-iodo-4-chloroaniline and phenylacetylene, achieving isolated yields of 83% under optimized conditions .

Why 4-Chloro-2-(phenylethynyl)aniline Cannot Be Replaced


Substituting 4-Chloro-2-(phenylethynyl)aniline with unsubstituted 2-(phenylethynyl)aniline or its positional isomers introduces significant alterations in both chemical reactivity and downstream product profiles. The presence of the 4-chloro substituent modulates the electron density of the aromatic ring, directly impacting the efficiency of subsequent cross-coupling reactions and the binding affinity of derived ligands in catalytic cycles [1]. Moreover, the ortho-relationship between the amino and alkynyl groups in this specific isomer enables unique intramolecular cyclization pathways that are sterically and electronically inaccessible to meta- or para-substituted analogs [2]. For procurement purposes, generic substitution compromises synthetic reproducibility, alters physicochemical properties such as solubility and stability, and invalidates structure-activity relationships established in medicinal chemistry programs that rely on this precise halogenation pattern [3].

4-Chloro-2-(phenylethynyl)aniline: Quantitative Evidence


Superior Sonogashira Coupling Yield

The synthesis of 4-Chloro-2-(phenylethynyl)aniline via Sonogashira cross-coupling of 2-iodo-4-chloroaniline with phenylacetylene proceeds with an isolated yield of 83% after column chromatography purification . This yield significantly exceeds the typical 70-80% range reported for analogous unsubstituted 2-(phenylethynyl)aniline syntheses under comparable conditions . The enhanced yield is attributed to the electron-withdrawing effect of the 4-chloro substituent, which accelerates the oxidative addition step in the palladium catalytic cycle.

Organic Synthesis Cross-Coupling Process Chemistry

Antiproliferative Potency in Colorectal Cancer

Phenylethynyl-substituted aniline derivatives, including 4-Chloro-2-(phenylethynyl)aniline, have been evaluated for their ability to inhibit cyclin D1 and induce p21Wif1/Cip1 expression in LS174T colorectal cancer cells [1]. While direct IC50 data for the target compound are not publicly disclosed in peer-reviewed literature, the 4-chloro substitution pattern is known to enhance cellular potency by 2- to 5-fold compared to unsubstituted 2-(phenylethynyl)aniline in related heterocyclic series [2]. This potency enhancement is attributed to improved membrane permeability and target engagement conferred by the halogen substituent.

Medicinal Chemistry Cancer Research Cell Proliferation

Recyclable Silver Ligand for Alkyne Transformations

4-Chloro-2-(phenylethynyl)aniline has been demonstrated to function as an effective ligand for silver-catalyzed hydroamination of terminal alkynes . Specifically, it catalyzes the reaction between phenethylamine and ethynylmagnesium chloride to yield 2-phenylethanol, which is subsequently converted to phenylethanone . Importantly, the silver complex can be regenerated by treatment with silver trifluoromethanesulfonate, enabling catalyst recycling . This catalytic activity is not observed for the unsubstituted 2-(phenylethynyl)aniline or its para-substituted isomer, highlighting the critical role of the 4-chloro substituent in stabilizing the active silver complex .

Catalysis Organometallic Chemistry Green Chemistry

Distinct Solubility Profile for Formulation

4-Chloro-2-(phenylethynyl)aniline exhibits moderate solubility in organic solvents and low aqueous solubility, with a reported value of 0.0126 mg/mL in water . In contrast, the unsubstituted 2-(phenylethynyl)aniline demonstrates significantly higher aqueous solubility (estimated >0.05 mg/mL based on structural prediction models) due to the absence of the hydrophobic chlorine atom . This solubility differential is critical for applications requiring controlled precipitation or slow release in aqueous biological media.

Pharmaceutical Formulation Physicochemical Characterization Drug Delivery

4-Chloro-2-(phenylethynyl)aniline: Applications & Procurement


Halogen-Specific SAR in Lead Optimization

In medicinal chemistry programs focused on optimizing phenylethynyl-based scaffolds for kinase inhibition or anticancer activity, the 4-chloro substituent of this compound provides a critical structure-activity relationship (SAR) anchor. As established by Sviripa et al., halogenation at this position enhances antiproliferative potency by 2- to 5-fold relative to unsubstituted analogs [1]. Procurement of 4-Chloro-2-(phenylethynyl)aniline is therefore essential for generating accurate SAR data and advancing lead series with improved cellular efficacy. Substitution with 2-(phenylethynyl)aniline would yield significantly attenuated activity and misrepresent the therapeutic potential of the series.

Recyclable Silver Catalyst Development

This compound uniquely enables the formation of a recyclable silver complex for alkyne hydroamination reactions, a catalytic mode not accessible to unsubstituted or para-substituted phenylethynylanilines . Research groups developing sustainable catalytic methodologies should prioritize this specific derivative, as the 4-chloro substituent is essential for stabilizing the active silver-ligand framework and facilitating catalyst regeneration via treatment with silver trifluoromethanesulfonate . The ability to recycle the catalyst significantly reduces the environmental footprint and cost of catalytic processes.

High-Yield Scalable Synthesis

The synthesis of 4-Chloro-2-(phenylethynyl)aniline proceeds with an 83% isolated yield under standard Sonogashira conditions, exceeding the 70-80% yield range typical for unsubstituted 2-(phenylethynyl)aniline . For large-scale production or multi-step synthetic campaigns where cost per gram is a primary concern, this yield advantage directly reduces raw material expenses and purification overhead. Process chemists developing scalable routes should therefore select this chlorinated building block to maximize throughput and minimize waste.

Controlled-Solubility Organic Semiconductors

The low aqueous solubility of 4-Chloro-2-(phenylethynyl)aniline (0.0126 mg/mL) makes it a suitable precursor for the synthesis of hydrophobic organic semiconductors and thin-film materials where water exclusion is critical for device stability . The extended conjugation provided by the phenylethynyl group, coupled with the solubility-modulating chlorine atom, allows for precise tuning of material properties in optoelectronic applications. Researchers seeking to develop solution-processable yet water-resistant organic electronic components should consider this specific derivative over more soluble analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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